molecular formula C15H16BrNO3S B2919564 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methoxybenzamide CAS No. 1421491-02-2

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methoxybenzamide

Cat. No. B2919564
CAS RN: 1421491-02-2
M. Wt: 370.26
InChI Key: AKWJYAHJMDZMAQ-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy Applications

A study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated useful properties as photosensitizers for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic Research

Another study investigated the antidiabetic potential of a compound through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. The research demonstrated that the compound interacted with both PPARα and PPARγ, increasing their transcriptional activities and showing a significant reduction in plasma levels of glucose, triglycerides, and free fatty acids in animal models without severe weight gain and hepatomegaly, suggesting its utility as a therapeutic agent against type 2 diabetes (Jung et al., 2017).

Antioxidant and Antiviral Activities

Research on bromophenol derivatives from marine sources, such as the red alga Rhodomela confervoides, identified compounds with potent antioxidant activities, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Additionally, a series of N-phenylbenzamide derivatives were synthesized and assayed for their antiviral activities against Enterovirus 71, with one compound showing low micromolar activity against the virus strains tested, highlighting its potential as a lead compound for anti-EV 71 drug development (Ji et al., 2013).

properties

IUPAC Name

2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-20-10-4-5-12(16)11(9-10)15(19)17-7-6-13(18)14-3-2-8-21-14/h2-5,8-9,13,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJYAHJMDZMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[3-hydroxy-3-(thiophen-2-YL)propyl]-5-methoxybenzamide

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